Cas no 192863-39-1 (Potassium 2-Formylphenyltrifluoroborate)

Potassium 2-Formylphenyltrifluoroborate is an organoboron reagent commonly used in Suzuki-Miyaura cross-coupling reactions. Its key advantages include enhanced stability compared to boronic acids, owing to the trifluoroborate moiety, which minimizes protodeboronation and improves handling. The formyl group at the ortho position provides a reactive handle for further functionalization, making it valuable in the synthesis of complex aromatic compounds. This reagent exhibits good solubility in polar solvents and demonstrates consistent reactivity under mild conditions, facilitating efficient C-C bond formation. Its crystalline solid form ensures ease of storage and accurate weighing, making it a reliable choice for synthetic applications in pharmaceuticals and materials science.
Potassium 2-Formylphenyltrifluoroborate structure
192863-39-1 structure
Product Name:Potassium 2-Formylphenyltrifluoroborate
CAS No:192863-39-1
MF:C7H5BF3KO
MW:212.018513441086
MDL:MFCD02093979
CID:92273
PubChem ID:87560851
Update Time:2025-05-23

Potassium 2-Formylphenyltrifluoroborate Chemical and Physical Properties

Names and Identifiers

    • Potassium 2-formylphenyltrifluoroborate
    • 2-Formylbenzenetrifluoroboric acid potassium salt~2-Formylphenyltrifluoroboric acid potassium salt
    • Potassium (2-Formylphenyl)trifluoroborate
    • Potassium (o-Formylphenyl)trifluoroborate
    • potassium,trifluoro-(2-formylphenyl)boranuide
    • AMTB085
    • PC1722
    • Potassium trifluoro(2-formylphenyl)borate
    • 2-formylphenyltrifluoroboric acid potassium salt
    • 2-formylbenzenetrifluoroboric acid potassium salt
    • Potassium (2-Form
    • Potassium(2-formylphenyl)trifluoroborate96%
    • Potassium (2-formylphenyl)trifluoroborate 96%
    • POTASSIUM TRIFLUORO(2-FORMYLPHENYL)BORANUIDE
    • SBB094569
    • FCH1321213
    • AB10873
    • Potassium(2-Formylphenyl)trifluoroborate
    • Potassiotrifluoro(2-formylphenyl) boron(V)
    • AX8148701
    • AB0008821
    • P1812
    • ST24049012
    • Potassium 2-formylpheny
    • A813612
    • EN300-7363396
    • SCHEMBL10325506
    • AS-2320
    • Borate(1-), trifluoro(2-formylphenyl)-, potassium (1:1), (T-4)-
    • Potassium 2-formylphenyl trifluoroborate
    • 192863-39-1
    • Potassium 2-formylphenyltrifluoroborate, 97%
    • DTXSID40635759
    • T72007
    • MFCD02093979
    • Potassium trifluoro(2-formylphenyl)borate(1-)
    • potassium trifluoro-(2-formylphenyl)boranuide;Potassium 2-formylphenyltrifluoroborate
    • CS-0190050
    • potassium;trifluoro-(2-formylphenyl)boranuide
    • AKOS015910035
    • LKOXEDSLHPSNSX-UHFFFAOYSA-N
    • potassium trifluoro-(2-formylphenyl)boranuide
    • Potassium 2-Formylphenyltrifluoroborate
    • MDL: MFCD02093979
    • Inchi: 1S/C7H5BF3O.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-5H;/q-1;+1
    • InChI Key: LKOXEDSLHPSNSX-UHFFFAOYSA-N
    • SMILES: [K+].F[B-](C1C=CC=CC=1C=O)(F)F
    • BRN: 7783590

Computed Properties

  • Exact Mass: 212.00200
  • Monoisotopic Mass: 212.002
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: White powder
  • Density: g/cm3
  • Melting Point: 219.0 to 225.0 deg-C
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 17.07000
  • LogP: 1.55350
  • Solubility: Soluble in water
  • Sensitiveness: Air Sensitive

Potassium 2-Formylphenyltrifluoroborate Security Information

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Additional information on Potassium 2-Formylphenyltrifluoroborate

Comprehensive Overview of Potassium 2-Formylphenyltrifluoroborate (CAS No. 192863-39-1): Properties, Applications, and Research Insights

Potassium 2-Formylphenyltrifluoroborate (CAS No. 192863-39-1) is a highly specialized organoboron compound that has garnered significant attention in modern synthetic chemistry and pharmaceutical research. This boronic acid derivative is characterized by its unique trifluoroborate group and formyl functionalization, making it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura couplings. Its chemical stability and water solubility further enhance its utility in diverse applications, ranging from drug discovery to materials science.

In recent years, the demand for Potassium 2-Formylphenyltrifluoroborate has surged due to its role in green chemistry initiatives. Researchers are increasingly focusing on sustainable synthesis methods, and this compound’s compatibility with aqueous reaction conditions aligns perfectly with eco-friendly protocols. Additionally, its high purity and reactivity make it a preferred choice for constructing complex molecular architectures, particularly in the development of biologically active compounds and agrochemicals.

One of the most frequently searched questions about CAS No. 192863-39-1 revolves around its handling and storage. While the compound is not classified as hazardous under standard conditions, proper storage in a cool, dry environment is recommended to maintain its stability. Another common query concerns its synthetic applications, especially in palladium-catalyzed reactions, where it serves as a critical building block for aryl-aryl bond formation. These topics reflect the growing interest in specialty chemicals that bridge academic research and industrial scalability.

From a structural perspective, the formyl group in Potassium 2-Formylphenyltrifluoroborate offers additional functionalization opportunities, enabling downstream modifications such as reductive amination or condensation reactions. This feature is particularly valuable in medicinal chemistry, where the introduction of diverse pharmacophores is often required. Moreover, the trifluoroborate moiety enhances the compound’s stability against protodeboronation, a common challenge in traditional boronic acid reagents.

In the context of market trends, Potassium 2-Formylphenyltrifluoroborate is increasingly cited in patents related to OLED materials and catalysis. Its ability to participate in efficient coupling reactions under mild conditions has positioned it as a key player in the development of advanced electronic materials. Furthermore, its compatibility with flow chemistry systems has opened new avenues for continuous manufacturing processes, a hot topic in process optimization circles.

For researchers exploring structure-activity relationships (SAR), this compound provides a robust platform for introducing aromatic aldehydes into target molecules. Its crystalline form and well-defined spectroscopic properties (e.g., NMR and IR data) further facilitate its characterization and quality control. As the pharmaceutical industry shifts toward fragment-based drug design, the demand for reliable boron-containing intermediates like Potassium 2-Formylphenyltrifluoroborate is expected to rise.

In summary, Potassium 2-Formylphenyltrifluoroborate (CAS No. 192863-39-1) represents a critical tool in modern synthetic chemistry, with applications spanning drug discovery, materials science, and green chemistry. Its unique combination of stability, reactivity, and functional versatility ensures its continued relevance in both academic and industrial settings. As research into boron chemistry advances, this compound is poised to play an even more prominent role in addressing contemporary scientific challenges.

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